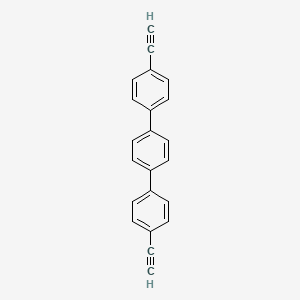

1,4-Bis(4-ethynylphenyl)benzene

Descripción general

Descripción

1,4-Bis(4-ethynylphenyl)benzene is a chemical compound with the molecular formula C24H14F4O2 . It is a derivative of 1,4-bis(phenylethynyl)benzene .

Synthesis Analysis

The synthesis of this compound derivatives (BPEBs) and their analogues involves various substituents such as different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups . The synthesis process involves classical Witting-Horner and Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is complex and detailed analysis is required for a complete understanding .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Witting-Horner and Sonogashira cross-coupling reactions . Further studies are required to understand the complete reaction mechanism .Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.4 g/mol and a complex set of physical and chemical properties including a high degree of optical anisotropy and dielectric anisotropy .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission and Explosive Detection:

- Hu et al. (2012) synthesized a tetraphenylethene-containing diyne, which was polymerized to create a hyperbranched polymer. This polymer showed a unique aggregation-induced emission property and was used for explosive detection, highlighting its potential as a fluorescent chemosensor (Hu et al., 2012).

Mesomorphic Behavior in Polymerization Reactions:

- Pugh and Percec (1990) discussed the synthesis of 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene. This compound exhibited mesomorphic behavior, similar to analogous 1,2-(4,4′-dialkoxyaryl)acetylenes, and formed mesomorphic EDA complexes, showing potential in materials science (Pugh & Percec, 1990).

Photophysical Characterization in Molecular Dirotors:

- Hughs et al. (2013) synthesized and characterized a crystalline linearly conjugated phenyleneethynylene molecular dirotor. The study focused on its solid-state dynamics and photophysical properties, providing insights into its potential applications in material sciences (Hughs et al., 2013).

Bergman Cyclization and Steric Hindrance Studies:

- Lewis and Matzger (2005) conducted Bergman cyclization on 1,2-bis(phenylethynyl)benzene, leading to the production of phenyl-shifted products. This study is significant in understanding the role of steric repulsion and benzyne stability (Lewis & Matzger, 2005).

Synthesis and Application in Organic Electronics:

- Reus et al. (2012) developed efficient routes to functionalize 1,2-bis(trimethylsilyl)benzenes, which are essential for creating benzyne precursors and luminophores. This contributes significantly to advancements in organic electronics (Reus et al., 2012).

Direcciones Futuras

The future directions of research on 1,4-Bis(4-ethynylphenyl)benzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . The potential applications of this compound in the field of liquid crystal technology are particularly promising .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given the structure of the compound, it may interact with various biochemical pathways, potentially influencing a wide range of cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propiedades

IUPAC Name |

1,4-bis(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h1-2,5-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFMABLPMLHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278412 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

47230-46-6 | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′:4′,1′′-Terphenyl, 4,4′′-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of 1,4-Bis(4-ethynylphenyl)benzene?

A1: The molecular formula of this compound is C22H14, and its molecular weight is 278.35 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.* Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the characteristic signals of the ethynyl (C≡C) and aromatic C-H bonds.* Raman Spectroscopy: Offers complementary information to IR, particularly useful for studying conjugated systems like the one present in this compound.

Q3: How does the presence of ethynyl groups in this compound influence its material properties?

A3: The ethynyl groups in this compound play a crucial role in its self-assembly and reactivity. [] They can participate in various chemical reactions, leading to the formation of covalent bonds and the creation of extended structures, such as polymers and supramolecular networks.

Q4: How does this compound interact with metal surfaces?

A4: Research has shown that this compound can form ordered structures on specific metal surfaces, such as gold. [, ] This interaction is driven by the molecule's ability to form weak bonds with the metal surface, leading to self-assembled monolayers or more complex structures.

Q5: What are the potential applications of this compound in surface science?

A5: The controlled organization of this compound on surfaces makes it a promising candidate for several applications, including:* Molecular Electronics: Creating molecular wires or components for nanoscale electronic devices. * Surface Patterning: Forming templates for the controlled deposition of other materials.* Catalysis: Anchoring catalytic centers on a surface to enhance catalytic activity and selectivity.

Q6: What computational chemistry methods are suitable for studying this compound?

A6: Various computational methods can be employed, depending on the specific research question. Some common methods include:* Density Functional Theory (DFT): Useful for studying electronic structure, bonding, and geometry optimization. []* Molecular Dynamics (MD) Simulations: Can simulate the movement and interactions of this compound molecules over time, providing insights into self-assembly processes and dynamic behavior.* Monte Carlo Simulations: Can be used to study the adsorption and arrangement of this compound on surfaces.

Q7: Can computational models predict the properties of this compound-based materials?

A7: Yes, computational models can predict various properties, including:* Electronic Band Structure: Essential for understanding the electrical conductivity and potential applications in electronic devices.* Optical Properties: Predicting the absorption and emission spectra, which are crucial for optoelectronic applications.* Mechanical Properties: Estimating parameters like Young's modulus, providing insight into the material's stiffness and flexibility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)

![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)